
1-(1H-benzimidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole derivatives are a class of compounds that have a bicyclic structure, consisting of a fusion of benzene and imidazole . They are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT Raman, and NMR . These techniques can provide information about the compound’s geometric structure, electronic features, and vibrational modes .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, depending on their specific structure and the conditions under which the reactions take place . For example, some benzimidazole derivatives have shown remarkable anthelmintic activity .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using various computational methods . These methods can provide information about the compound’s HOMO and LUMO energies, charge distribution, and potential energy distribution .Applications De Recherche Scientifique
Coordination Chemistry and Biological Activity
Research highlights the diverse chemistry and properties of compounds containing benzimidazole and pyridine structures, which are pertinent to the chemical family of 1-(1H-benzimidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine. These compounds show significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. Their complex compounds, alongside their free organic forms, exhibit a range of functionalities, suggesting potential areas of interest for future investigations, including unknown analogues (Boča, Jameson, & Linert, 2011).
DNA Interaction
Derivatives like Hoechst 33258, known for binding strongly to the minor groove of double-stranded B-DNA, have been extensively used as fluorescent DNA stains. This indicates that compounds within this chemical space, including this compound, could be explored for similar DNA interactions, offering avenues for research in chromosome and nuclear staining, radioprotectors, and as starting points for rational drug design (Issar & Kakkar, 2013).
Optoelectronic Materials
Quinazolines and pyrimidines, closely related to benzimidazole derivatives, have been identified for their applications in electronic devices, luminescent elements, and optoelectronic materials due to their broad spectrum of biological activities. The synthesis and application of derivatives for electronic devices highlight the potential of this compound in developing novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methyl-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c1-11-15(12-7-3-2-4-8-12)16(18)22(21-11)17-19-13-9-5-6-10-14(13)20-17/h2-10H,18H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYRGRPALXURFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2865648.png)

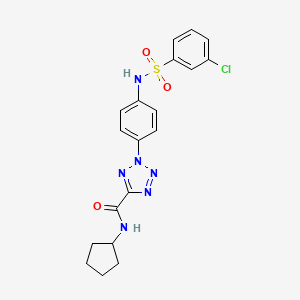

![N-[(2S,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-yl]prop-2-enamide](/img/structure/B2865654.png)
![5-Acetyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2865656.png)
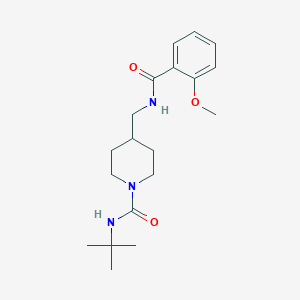
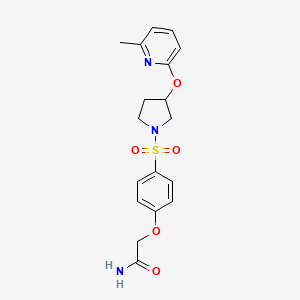
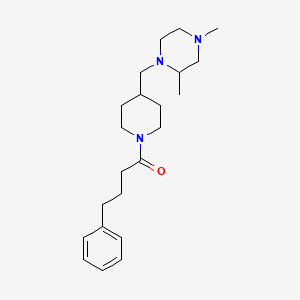
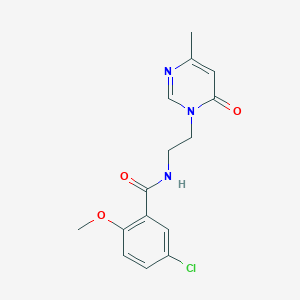
![4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2865665.png)
![N-((1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2865666.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2865667.png)
